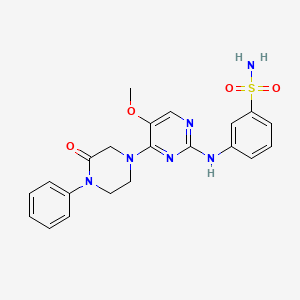
3-((5-Methoxy-4-(3-oxo-4-phenylpiperazin-1-yl)pyrimidin-2-yl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDD-1653 is a highly potent and selective inhibitor of the bone morphogenetic protein receptor type 2 (BMPR2). It has an inhibitory concentration (IC50) of 2.8 nanomolar, making it a powerful tool in the study of the bone morphogenetic protein signaling pathway . This compound is particularly significant due to its selectivity, as it is more than 360-fold selective over activin receptor-like kinase 1 (ALK1) and inactive against other type 1 and type 2 transforming growth factor beta family kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDD-1653 involves several key steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of CDD-1653 is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to improve its binding affinity and selectivity towards BMPR2.
Industrial Production Methods
Industrial production of CDD-1653 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques and automated reaction monitoring to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CDD-1653 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its biological activity. It also participates in oxidation and reduction reactions during its synthesis and metabolic processes .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles, with reactions typically carried out under mild conditions to prevent degradation of the compound.
Oxidation and Reduction Reactions: These reactions often involve the use of oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions are various analogs of CDD-1653, each with slightly different functional groups that can affect its potency and selectivity .
Scientific Research Applications
CDD-1653 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
CDD-1653 exerts its effects by inhibiting the kinase activity of BMPR2. It reduces the ability of adenosine triphosphate to bind to the kinase domain of BMPR2, thereby affecting the phosphorylation of SMAD1, SMAD5, and SMAD8 transcription factors. These transcription factors play a key role in the bone morphogenetic protein signaling pathway, which regulates various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of CDD-1653
CDD-1653 stands out due to its high selectivity and potency. It is more than 360-fold selective over activin receptor-like kinase 1 and inactive against other type 1 and type 2 transforming growth factor beta family kinases. This high degree of selectivity makes it a valuable tool for studying the bone morphogenetic protein signaling pathway and developing new therapeutic agents .
Properties
Molecular Formula |
C21H22N6O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-[[5-methoxy-4-(3-oxo-4-phenylpiperazin-1-yl)pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C21H22N6O4S/c1-31-18-13-23-21(24-15-6-5-9-17(12-15)32(22,29)30)25-20(18)26-10-11-27(19(28)14-26)16-7-3-2-4-8-16/h2-9,12-13H,10-11,14H2,1H3,(H2,22,29,30)(H,23,24,25) |
InChI Key |
MHMPZSOMHQSWEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1N2CCN(C(=O)C2)C3=CC=CC=C3)NC4=CC(=CC=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-hydroxy-2-(hydroxymethyl)-2-[[(E)-octadec-9-enoyl]amino]propyl] (E)-octadec-9-enoate](/img/structure/B10860714.png)


![4-[[3-[3-(5-bromofuran-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10860740.png)
![[3-hydroxy-2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]amino]propyl] (Z)-octadec-9-enoate](/img/structure/B10860746.png)

![methyl (Z)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B10860764.png)
![(6,11,16a)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B10860772.png)
![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B10860778.png)
![(E)-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860783.png)
![(R)-6-(7-(3-Chloro-4-(trifluoromethyl)phenyl)-2,7-diazaspiro[4.4]nonan-2-yl)-7-methyl-7H-purine](/img/structure/B10860786.png)



